Toremifene N-Oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

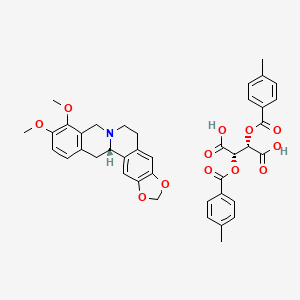

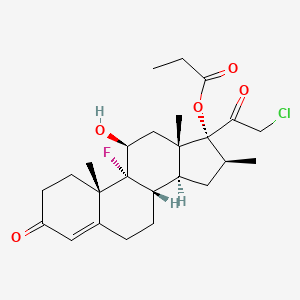

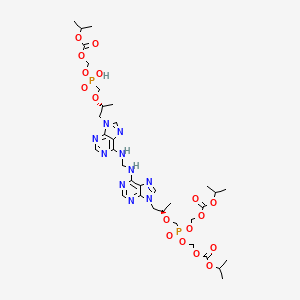

Toremifene N-Oxide is a compound with the molecular formula C26H28ClNO2 and a molecular weight of 421.96 g/mol . It is a derivative of Toremifene, a selective estrogen receptor modulator (SERM) that is used to treat estrogen receptor-positive breast cancer .

Synthesis Analysis

The synthesis of Toremifene N-Oxide involves several steps. The metabolism of Toremifene was simulated in an on-line electrochemistry/enzyme reactor/liquid chromatography/mass spectrometry system . To simulate the oxidative phase I metabolism, Toremifene was oxidized in an electrochemical (EC) flow-through cell at 1,500 mV vs. Pd/H2 to its phase I metabolites, some of which are reactive quinoid species .

Molecular Structure Analysis

The molecular structure of Toremifene N-Oxide is derived from Toremifene, with the addition of an oxide group . The exact structure would require more detailed analysis.

Chemical Reactions Analysis

Toremifene N-Oxide undergoes various chemical reactions. For instance, when α-hydroxytoremifene was incubated with DNA, 3′-phosphoadenosine 5′-phosphosulfate, and either rat or human hydroxysteroid sulfotransferase, the formation of DNA adducts was two orders of magnitude lower than that of α-hydroxytamoxifen .

Physical And Chemical Properties Analysis

Toremifene N-Oxide has a molecular weight of 421.96 g/mol . More detailed physical and chemical properties would require further analysis.

Aplicaciones Científicas De Investigación

Breast Cancer Treatment

Toremifene is a selective estrogen receptor modulator (SERM) used in the treatment of breast cancer. As an N-oxide derivative, Toremifene N-Oxide may share similar therapeutic applications but with potentially different pharmacokinetics or pharmacodynamics .

Hypoxia-Activated Prodrugs

N-Oxide groups can increase drug solubility and decrease membrane permeability. They are often reduced enzymatically in vivo and find applications as hypoxia-activated prodrugs . Toremifene N-Oxide could potentially be explored in this context.

Antioxidant Properties

Toremifene has demonstrated potent membrane antioxidant properties in vitro and in vivo . The N-Oxide derivative may also possess similar antioxidant capabilities, which could be beneficial in various oxidative stress-related conditions.

Metabolism Studies

The metabolism of Toremifene involves N-oxide formation, which is an important aspect of its pharmacokinetics . Toremifene N-Oxide could be used in studies to understand the metabolic pathways and interactions of SERMs.

Enzymatic Reactions Simulation

Toremifene’s metabolism has been simulated using electrochemistry/enzyme reactor systems . Toremifene N-Oxide might be used in similar experimental setups to study its metabolic transformations.

Mecanismo De Acción

Target of Action

Toremifene N-Oxide, like its parent compound Toremifene, primarily targets the Estrogen Receptors (ER) . These receptors play a crucial role in the growth and development of certain types of breast cancer .

Mode of Action

Toremifene N-Oxide binds to estrogen receptors, exerting estrogenic or antiestrogenic activities . This interaction depends on various factors such as the duration of treatment, animal species, gender, target organ, or endpoint selected . It can inhibit the growth of certain cells like MCF-7 cells, a breast cancer cell line .

Biochemical Pathways

The biochemical pathways affected by Toremifene N-Oxide are similar to those of Toremifene. It is known that Toremifene and its metabolites have hormonal effects that resemble those of unchanged Toremifene . .

Pharmacokinetics

The pharmacokinetics of Toremifene N-Oxide are expected to be similar to Toremifene. Toremifene is well-absorbed with good bioavailability . It is metabolized in the liver primarily by CYP3A4 . The main metabolites include N-desmethyltoremifene, 4-hydroxytoremifene, and others

Result of Action

The molecular and cellular effects of Toremifene N-Oxide are likely to be similar to those of Toremifene. Toremifene has been shown to inhibit the growth of certain cancer cells, such as MCF-7 breast cancer cells . It also exerts antiestrogenic effects in mouse and rat uterus at high doses . .

Action Environment

The action, efficacy, and stability of Toremifene N-Oxide could potentially be influenced by various environmental factors. It is known that factors such as diet can influence the metabolism and action of related compounds

Safety and Hazards

Propiedades

IUPAC Name |

2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28ClNO2/c1-28(2,29)19-20-30-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21/h3-16H,17-20H2,1-2H3/b26-25- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHIASPFJAGSRF-QPLCGJKRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: The research mentions toremifene N-oxide as a metabolite. What is the significance of studying drug metabolites like this one?

A1: Studying drug metabolites is crucial because they can have different pharmacological activities than the parent drug. Some metabolites are inactive, while others can be equally active, more active, or even toxic [, ]. Understanding the metabolic fate of a drug like toremifene helps researchers determine potential efficacy, safety concerns, and possible drug-drug interactions. In this case, identifying toremifene N-oxide as a metabolite in various species suggests it's a common metabolic pathway and warrants further investigation.

Q2: The research highlights the role of peroxidases in activating tamoxifen to potentially damaging metabolites. Could a similar mechanism be involved with toremifene, leading to the formation of reactive metabolites besides toremifene N-oxide?

A2: The research demonstrates that peroxidases can activate tamoxifen to reactive intermediates capable of damaging DNA and binding to proteins []. Given the structural similarities between tamoxifen and toremifene, it's plausible that toremifene might undergo similar peroxidase-mediated activation. This could lead to the formation of reactive metabolites, potentially contributing to toremifene's overall pharmacological and toxicological profile. Further research is needed to explore the specific metabolic pathways of toremifene and investigate whether peroxidase-mediated activation plays a role.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-[[[4-[[tert-Butyloxycarbonyl]amino][1,1'-biphenyl]-3-yl]amino]carbonyl]phenyl]methyl]carbamic acid methyl ester](/img/structure/B566213.png)

![tert-Butyl (3-(4-((1,3-dioxoisoindolin-2-yl)methyl)benzamido)-[1,1'-biphenyl]-4-yl)carbamate](/img/structure/B566215.png)

![1,1-Dimethylethyl [3-({[4-(chloromethyl)phenyl]carbonyl}amino)biphenyl-4-yl]carbamate](/img/structure/B566216.png)

![Benzo[k]fluoranthene-13C6](/img/structure/B566225.png)